molecular formula C8H4F3N B1294956 2-(Trifluoromethyl)benzonitrile CAS No. 447-60-9

2-(Trifluoromethyl)benzonitrile

Cat. No. B1294956
CAS RN: 447-60-9
M. Wt: 171.12 g/mol
InChI Key: SOZGHDCEWOLLHV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzonitrile is a laboratory chemical with the CAS number 447-60-9 . It is also known by the synonym α,α,α-Trifluoro-o-tolunitrile . It is used in the synthesis of symmetrical N, N ′-alkylidine bisamides .


Synthesis Analysis

2-(Trifluoromethyl)benzonitrile reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides . A synthesis process of 2-nitro-4-trifluoromethyl benzonitrile, which could be a related compound, involves several steps including fluorination, nitration, chlorination, and ammonolysis .


Chemical Reactions Analysis

As mentioned earlier, 2-(Trifluoromethyl)benzonitrile reacts with tert-butyl acetate in the presence of sulfuric acid . It was also used in the synthesis of symmetrical N, N ′-alkylidine bisamides .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzonitrile has a refractive index of n20/D 1.4632 (lit.) and a density of 1.294 g/mL at 25 °C (lit.) . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), and it is classified as a flammable liquid .

Scientific Research Applications

Applications in Battery Technology

2-(Trifluoromethyl)benzonitrile and its derivatives show promise in battery technology. For instance, 4-(Trifluoromethyl)benzonitrile is used as an electrolyte additive in high-voltage lithium-ion batteries. Its addition significantly improves the cyclic stability of lithium nickel manganese oxide cathodes, showing improved capacity retention over numerous cycles compared to standard electrolytes (Huang et al., 2014).

In Organic Synthesis

2-(Trifluoromethyl)benzonitrile derivatives are valuable in organic synthesis. For example, 4-Amino-2-(trifluoromethyl)benzonitrile is an intermediate in the synthesis of bicalutamide, an anti-androgen drug, showcasing a practical and environmentally friendly synthesis method (Zhang, 2012). Another study demonstrates the synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a nonsteroidal androgen receptor antagonist, indicating its potential in dermatological treatments (Li et al., 2008).

In Catalysis

The trifluoromethyl group in benzonitriles plays a significant role in catalysis. Ruthenium-catalyzed cyclotrimerization of trifluoromethyl group substituted internal alkynes demonstrates high regioselectivity, indicating the influence of the trifluoromethyl group in such reactions (Kawatsura et al., 2011).

In Material Sciences

In material sciences, trifluoromethyl benzonitriles have been utilized for advanced applications. For example, 4-amino-2-(trifluoromethyl)benzonitrile was used as an additive in polymer solar cells, leading to increased power conversion efficiencies due to enhanced ordering of the polymeric chains (Jeong et al., 2011).

Safety And Hazards

This chemical is considered hazardous and is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGHDCEWOLLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022031
Record name alpha,alpha,alpha-Trifluoro-o-tolunitrile
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Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(Trifluoromethyl)benzonitrile

CAS RN

447-60-9
Record name 2-(Trifluoromethyl)benzonitrile
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Record name 2-(Trifluoromethyl)benzonitrile
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Record name 447-60-9
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Record name alpha,alpha,alpha-Trifluoro-o-tolunitrile
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Record name α,α,α-trifluoro-2-toluonitrile
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Record name 2-(TRIFLUOROMETHYL)BENZONITRILE
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Synthesis routes and methods

Procedure details

Triethylamine (0.05 g, 0.5 mmol) was added to a solution of 1a (0.228 g, 1 mmol) and 9a (0.228 g, 1 mmol) in dry THF (2 ml). The reaction mixture was stirred at room temperature for 2 days and then concentrated to yield a dark residue which was subjected to flash chromatography (dichloromethane/acetone, 95:5) to afford 4-(4-imino)-2-thioxo-1-(4-methylphenyl)-1,3-diazaspiro[4.5]undec-3-yl)-2-trifluoromethylbenzonitrile, 10b (0.036 g, 0.08 mmol, 8%).
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.228 g
Type
reactant
Reaction Step One
Name
Quantity
0.228 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
315
Citations
JJ Li, DM Iula, MN Nguyen, LY Hu… - Journal of medicinal …, 2008 - ACS Publications
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (−)-6a] is a novel, nonsteroidal androgen receptor antagonist for sebum control and treatment of …
Number of citations: 28 pubs.acs.org
LY Hu, D Du, J Hoffman, Y Smith, V Fedij… - Bioorganic & medicinal …, 2007 - Elsevier
… In summary, (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile (8) is reported as a potent AR antagonist. We have developed a chiral synthetic route for process …
Number of citations: 12 www.sciencedirect.com
X Li, RA Ng, Y Zhang, RK Russell… - … Process Research & …, 2009 - ACS Publications
Starting from 4-amino-2-(trifluoromethyl)benzonitrile (6), an efficient and nonchromatographic process was developed for multihundred gram production of 4,5-diamino-2-(trifluoromethyl…
Number of citations: 4 pubs.acs.org
M Thevis, A Lagojda, D Kuehne… - Rapid …, 2015 - Wiley Online Library
Rationale Potentially performance‐enhancing agents, particularly anabolic agents, are advertised and distributed by Internet‐based suppliers to a substantial extent. Among these …
F Baraket, B Pedras, É Torres, MJ Brites, M Dammak… - Dyes and …, 2020 - Elsevier
Four novel TADF emitters, containing phenothiazine and phenoxazine as electron-donors and benzonitrile derivatives as electron-acceptors were synthesized and fully characterized. …
Number of citations: 18 www.sciencedirect.com
RV Patel, P Kumari, DP Rajani… - Medicinal Chemistry …, 2012 - Springer
… -amino-benzonitrile, 4-amino-2-trifluoromethyl-benzonitrile, and various substituted hydroxyl … series based 4-amino-2-trifluoromethyl-benzonitrile and 4-hydroxyquinazole incorporated s-…
Number of citations: 7 link.springer.com
M Yaragani, P Yadlapalli, S Raghavan… - Journal of Chemical …, 2020 - Springer
In order to improve the antiproliferative activity of androgen receptor (AR) antagonists, which used clinically for the treatment of prostate cancer that is a major cause of male death in …
Number of citations: 2 link.springer.com
T Möller, HC Wen, N Naumann, O Krug, M Thevis - Molecules, 2023 - mdpi.com
Among anabolic agents, selective androgen receptor modulators (SARMs) represent a new class of potential drugs that can exhibit anabolic effects on muscle and bone with reduced …
Number of citations: 1 www.mdpi.com
AL Dunn, DC Leitch, M Journet, M Martin… - …, 2018 - ACS Publications
The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions is described. Screening identified both …
Number of citations: 6 pubs.acs.org
F Nique, S Hebbe, N Triballeau, C Peixoto… - Journal of medicinal …, 2012 - ACS Publications
Structural modification performed on a 4-methyl-4-(4-hydroxyphenyl)hydantoin series is described which resulted in the development of a new series of 4-(hydroxymethyl)…
Number of citations: 58 pubs.acs.org

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